molecular formula C15H12N2O2 B1442227 3-Benzyl-1,3-benzodiazole-5-carboxylic acid CAS No. 1191904-81-0

3-Benzyl-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1442227
CAS No.: 1191904-81-0
M. Wt: 252.27 g/mol
InChI Key: JGRUWQYKENZPPI-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of benzofused thiazole derivatives, including structures related to 3-Benzyl-1,3-benzodiazole-5-carboxylic acid, has been explored for their potential as antioxidant and anti-inflammatory agents. These derivatives have been evaluated in vitro for their capacity to inhibit inflammation and oxidative stress, with certain compounds showing significant activity (Raut et al., 2020)[https://consensus.app/papers/pocl3-mediated-syntheses-pharmacological-evaluation-raut/62bd9ae20e925c8cb01307942a4632ef/?utm_source=chatgpt]. This research underscores the therapeutic potential of benzothiazole derivatives in developing new anti-inflammatory and antioxidant medications.

Chemical Properties and Applications

Benzothiazole and its derivatives are highlighted for their versatility in medicinal chemistry, offering a wide range of biological activities. These compounds are integral to various bioactive molecules and pharmaceutical agents, showcasing activities such as antimicrobial, anticancer, and anti-inflammatory effects (Keri et al., 2015)[https://consensus.app/papers/review-developments-benzothiazolebased-molecules-keri/11e9270df06e5046912d268a23167109/?utm_source=chatgpt]. The structural diversity and pharmacological properties of benzothiazole derivatives make them a subject of interest for the development of new therapeutic agents.

Innovative Synthesis Approaches

Research has also focused on innovative synthesis approaches for benzothiazole derivatives. For instance, microwave-assisted synthesis has been employed to enhance the diversity and efficiency of creating benzoxazole derivatives, a closely related class, demonstrating the evolving methods in the synthesis of benzothiazole compounds and their derivatives (Özil & Menteşe, 2020)[https://consensus.app/papers/microwaveassisted-synthesis-benzoxazoles-derivatives-özil/ef29823f15b854f6914873b05e67976c/?utm_source=chatgpt]. These advancements in synthetic methodologies underscore the growing interest in benzothiazole derivatives for various scientific and pharmacological applications.

Environmental and Corrosion Inhibition

Beyond pharmacological applications, benzothiazole derivatives have been reviewed for their environmental persistence and potential ecological impacts. Studies on benzophenone-3, a compound related to the benzothiazole class, have raised concerns regarding its widespread use in consumer products and subsequent environmental release (Kim & Choi, 2014)[https://consensus.app/papers/occurrences-toxicities-risks-component-sunscreen-kim/1eb7285fa55b53febff10a0b27f0b671/?utm_source=chatgpt]. Additionally, benzotriazole and its derivatives have been recognized for their corrosion inhibition properties, particularly for protecting metals against corrosion, highlighting the chemical versatility and industrial applications of benzothiazole compounds (Kuznetsov, 2020)[https://consensus.app/papers/triazoles-class-corrosion-inhibitors-review-part-kuznetsov/f8003e5f93165dd5948612af70640078/?utm_source=chatgpt].

Properties

IUPAC Name

3-benzylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)12-6-7-13-14(8-12)17(10-16-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRUWQYKENZPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-benzyl-3H-benzo[d]imidazole-5-carboxylate (0.12 g, 0.43 mmol) in ethanol (10 mL) was added NaOH (0.12 g in 2 mL of H2O) and then the solution was stirred for 24 hr at room temperature. The reaction solution was then concentrated, diluted with water (10 mL) and then the pH was adjusted to using 1N HCl. The aqueous layer was then saturated with NaCl and extracted with ethyl acetate (2×50 mL). Then organic layer was dried (MgSO4), filtered and then concentrated to provide 0.1 g (93%) of 3-benzyl-3H-benzo[d]imidazole-5-carboxylic acid as an off-white solid.
Name
ethyl 3-benzyl-3H-benzo[d]imidazole-5-carboxylate
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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